N-[4-(4-Bromophenoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-(4-Bromophenoxy)phenyl)-5-methylisoxazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a bromophenoxy group attached to a phenyl ring, which is further connected to a methylisoxazole carboxamide moiety. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-Bromophenoxy)phenyl)-5-methylisoxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the bromophenoxyphenyl intermediate. This intermediate is then reacted with a methylisoxazole derivative under specific conditions to form the final product.
-
Step 1: Synthesis of 4-(4-Bromophenoxy)phenyl Intermediate
Reagents: 4-bromophenol, phenol, and a suitable base (e.g., potassium carbonate).
Conditions: The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Reaction: 4-bromophenol reacts with phenol in the presence of a base to form the 4-(4-bromophenoxy)phenyl intermediate.
-
Step 2: Formation of N-(4-(4-Bromophenoxy)phenyl)-5-methylisoxazole-4-carboxamide
Reagents: 4-(4-bromophenoxy)phenyl intermediate, 5-methylisoxazole-4-carboxylic acid, and a coupling agent (e.g., N
Eigenschaften
CAS-Nummer |
61643-40-1 |
---|---|
Molekularformel |
C17H13BrN2O3 |
Molekulargewicht |
373.2 g/mol |
IUPAC-Name |
N-[4-(4-bromophenoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C17H13BrN2O3/c1-11-16(10-19-23-11)17(21)20-13-4-8-15(9-5-13)22-14-6-2-12(18)3-7-14/h2-10H,1H3,(H,20,21) |
InChI-Schlüssel |
OVUBVPWYUFFPHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.